N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is a complex organic compound that integrates a dibrominated carbazole moiety with a hydroxypropyl group and a benzenesulfonamide functionality. This compound is classified under sulfonamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be synthesized through multi-step chemical reactions that involve the bromination of carbazole followed by hydroxypropylation and sulfonamide formation. The synthesis methods have been documented in various chemical literature and patent filings, indicating its relevance in both academic research and industrial applications .
N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide falls under the category of heterocyclic compounds, specifically carbazole derivatives. These compounds are characterized by their nitrogen-containing aromatic ring systems and have garnered attention for their potential applications in organic electronics, pharmaceuticals, and materials science .
The synthesis of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide typically involves several key steps:
The synthesis can be optimized by controlling parameters such as temperature, pressure, and reaction time to maximize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular formula of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is . Its structure features:
Property | Value |
---|---|
Molecular Weight | 552.3 g/mol |
IUPAC Name | N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide |
InChI | InChI=1S/C22H20Br2N2O3S/c1-14-2-6-18(7-3-14)30(28,29)25-12-17(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,17,25,27H,12-13H2,1H3 |
InChI Key | IKIRVRTVIXKISQ-UHFFFAOYSA-N |
N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide can participate in various chemical reactions:
These reactions are significant as they allow for further functionalization of the compound, potentially leading to new derivatives with enhanced biological activity or altered physical properties.
The mechanism of action for N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide involves interactions with specific molecular targets within biological systems. Research indicates that compounds containing similar structures may exert neuroprotective effects by modulating oxidative stress pathways or interacting with neuronal receptors .
The interaction may lead to increased neuronal survival under stress conditions by reducing apoptosis and promoting cellular resilience through modulation of neurotrophic factors.
N-(3-(3,6-Dibromo-9H-carbazol-9-y)-2-hydroxypropyl)benzenesulfonamide exhibits typical characteristics associated with organic compounds such as solubility in organic solvents and stability under ambient conditions.
Chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites (e.g., hydroxy and amine groups). The compound's halogenated structure also contributes to its unique reactivity profile .
N-(3-(3,6-Dibromo-9H-carbazol-9-y)-2-hydroxypropyl)benzenesulfonamide has potential applications in various scientific fields:
This compound represents a versatile scaffold for further research into its biological activities and potential therapeutic uses .
The 3,6-dibromo-9H-carbazole moiety serves as a planar polyaromatic system that enables critical biological interactions through its distinctive electronic and steric properties. Bromination at the 3- and 6-positions substantially enhances the carbazole's electron-accepting capacity and introduces halogen bonding potential with biological targets. This modification increases the compound's dipole moment to approximately 5.2 Debye, facilitating stronger interactions with the hydrophobic colchicine-binding pocket in β-tubulin. Molecular docking studies reveal that the dibromocarbazole system inserts perpendicularly between α- and β-tubulin heterodimers, forming halogen bonds with β-Tyr224 and hydrophobic interactions with β-Leu248 and β-Ala250—interactions confirmed through mutagenesis studies [9].
The bromine atoms also significantly influence pharmacokinetic behavior. Compared to non-halogenated analogs, 3,6-dibromocarbazole derivatives exhibit enhanced cellular uptake (2.3-fold increase in MCF-7 cells) and improved metabolic stability, with microsomal half-lives extending beyond 45 minutes. This stability stems from bromine's ability to block cytochrome P450-mediated oxidation at the 3- and 6-positions, primary metabolic soft spots in the carbazole scaffold. Structure-activity relationship (SAR) investigations demonstrate that 3,6-dibromo substitution elevates antiproliferative potency 10- to 30-fold against hepatoma (HepG2) and breast cancer (MCF-7) cell lines compared to monosubstituted or non-halogenated derivatives, establishing this pattern as essential for optimal cytotoxicity [6] [9].
Table 1: Antiproliferative Activity of Carbazole Derivatives with Different Halogenation Patterns
Substitution Pattern | IC₅₀ HepG2 (nM) | IC₅₀ MCF-7 (nM) | Tubulin Inhibition (%) |
---|---|---|---|
3,6-Dibromo | 0.81 ± 0.12 | 1.05 ± 0.21 | 92.3 ± 3.1 |
3-Bromo | 12.4 ± 1.8 | 15.7 ± 2.3 | 67.5 ± 4.7 |
Non-halogenated | 38.2 ± 4.3 | 42.6 ± 3.9 | 41.2 ± 5.3 |
3-Chloro-6-bromo | 1.92 ± 0.34 | 2.15 ± 0.41 | 88.7 ± 2.9 |
The benzenesulfonamide group contributes critically to the pharmacological efficacy of carbazole hybrids through multiple mechanisms. Primarily, it serves as a versatile hydrogen-bonding domain capable of both donating (N-H) and accepting (sulfonyl oxygens) hydrogen bonds with tubulin residues. This moiety interacts with β-tubulin's colchicine site via hydrogen bonds with β-Asn258 and β-Lys254, complementing the hydrophobic interactions of the carbazole core. Structure-activity relationship studies confirm that removal of the sulfonamide nitrogen or replacement with methylene reduces tubulin polymerization inhibition by >85%, underscoring its indispensable role in target engagement [2] [9].
Beyond target binding, the benzenesulfonamide significantly modulates physicochemical properties. Incorporation of this group enhances aqueous solubility by introducing a zwitterionic character near physiological pH (pKa ~6.8), with measured solubility reaching 48 μM compared to <5 μM for non-sulfonylated analogs. This solubility profile directly correlates with improved oral bioavailability in murine models (F = 62% vs. 15% for carbazole-amines). The sulfonamide's electron-withdrawing nature also reduces the carbazole's oxidation potential, decreasing susceptibility to metabolic degradation. Molecular optimization has revealed that para-substitutions on the benzenesulfonamide ring fine-tune activity: electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance tubulin binding but may reduce solubility, while electron-donating groups (e.g., -OMe, -NH₂) show the opposite effect. Unsubstituted benzenesulfonamide represents an optimal balance, conferring both potent cytotoxicity (IC₅₀ = 0.81–31.19 nM across five cancer lines) and acceptable solubility for formulation [4] [9].
The therapeutic evolution of carbazole-sulfonamide hybrids originated from natural product inspiration and rational drug design strategies addressing multidrug resistance. Early development (2000–2010) focused on ellipticine-derived carbazoles like Celiptium® (N-methyl-9-hydroxyellipticinium acetate), approved for metastatic breast cancer as a topoisomerase II inhibitor. However, clinical limitations—including cardiotoxicity and variable oral bioavailability—prompted exploration of sulfonamide conjugates. The foundational hybrid IMB-105, reported in 2007, demonstrated that introducing a 2,6-dimethoxypyridine sulfonamide to carbazole yielded nanomolar cytotoxicity against drug-resistant hepatoma cells (SMMC-7721) through colchicine-site microtubule inhibition [2] [6].
Table 2: Historical Development of Carbazole-Sulfonamide Anticancer Agents
Generation | Representative Compound | Key Advancement | Limitations |
---|---|---|---|
First (2007) | IMB-105 | Demonstrated nanomolar activity against drug-resistant cells via tubulin binding | Poor aqueous solubility (3.2 μg/mL) and low oral bioavailability |
Second (2017) | 4b (7-OH-carbazole sulfonamide) | Enhanced solubility via hydroxylation; vascular-disrupting effects in ESCC xenografts | Moderate potency in MDR cells (IC₅₀ > 50 nM) |
Third (2024) | Compound 7 & 15 (dibromo derivatives) | Dual tubulin/Topo I inhibition; overcomes P-gp mediated resistance | Prodrug activation required for optimal in vivo activity |
Recent innovations (2020–present) have yielded third-generation agents featuring strategic 3,6-dibromination and optimized sulfonamide substitution. These include N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide derivatives designed to overcome resistance mechanisms. The dibromo modification specifically counters P-glycoprotein (P-gp) efflux—a major resistance pathway—by reducing substrate recognition. MCF-7/ADR cells exhibit resistance indices (RI) of 1.2–1.8 for dibromo compounds versus >15 for paclitaxel, confirming evasion of efflux mechanisms. Additionally, the 2-hydroxypropyl linker between carbazole and sulfonamide confers conformational flexibility necessary for dual-target engagement. This evolution culminated in compounds 7 and 15, which exhibit dual inhibition of tubulin polymerization and topoisomerase I—a polypharmacology attributed to their extended planar structure and sulfonamide hydrogen-bonding capacity [9].
Synthetic methodologies have evolved concurrently, shifting from linear sequences to convergent strategies improving yields of the benzenesulfonamide hybrids. Early routes required 8–10 steps with <15% overall yield, while modern approaches employ regioselective bromination followed by sulfonamide coupling in 4–5 steps with 35–42% yields. The current preferred path involves: (1) electrophilic bromination of 9H-carbazole to 3,6-dibromocarbazole; (2) N-alkylation with epichlorohydrin; (3) epoxide ring-opening with benzenesulfonamide; and (4) optional prodrug formation. This streamlined synthesis facilitates diversification, with over 15 analogs reported since 2020, including phosphate and l-valine prodrugs (e.g., 7a, 15a) that enhance aqueous solubility >100-fold for parenteral administration [4] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: